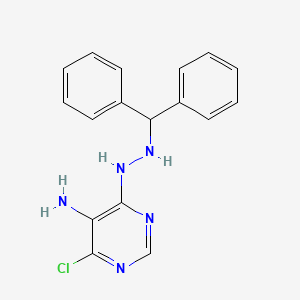
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with a benzhydrylhydrazinyl group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Benzhydrylhydrazinyl Group: The benzhydrylhydrazinyl group is introduced through a nucleophilic substitution reaction, where benzhydrylhydrazine reacts with the chlorinated pyrimidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylhydrazinyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethane: A parent structure with two benzene rings connected by a single methane.
Benzhydrylhydrazine: A compound with a similar benzhydrylhydrazinyl group but lacking the pyrimidine ring.
Chloropyrimidine: A compound with a similar pyrimidine ring but lacking the benzhydrylhydrazinyl group.
Uniqueness
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine is unique due to the combination of the benzhydrylhydrazinyl group and the chloropyrimidine ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components.
Propriétés
Numéro CAS |
15129-00-7 |
|---|---|
Formule moléculaire |
C17H16ClN5 |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
4-(2-benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine |
InChI |
InChI=1S/C17H16ClN5/c18-16-14(19)17(21-11-20-16)23-22-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15,22H,19H2,(H,20,21,23) |
Clé InChI |
XSQFLXUKVDRPRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NNC3=C(C(=NC=N3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)
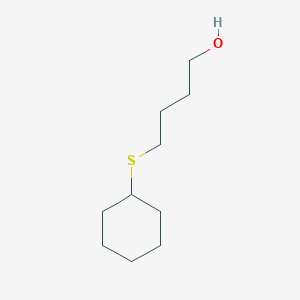
![2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one](/img/structure/B12906780.png)
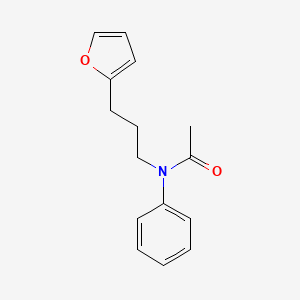
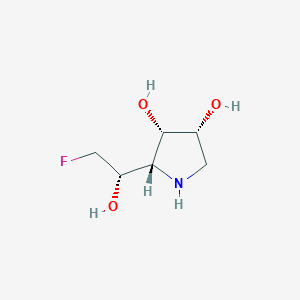
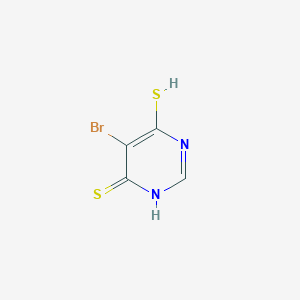

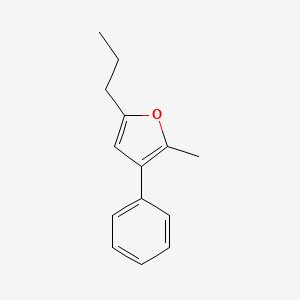
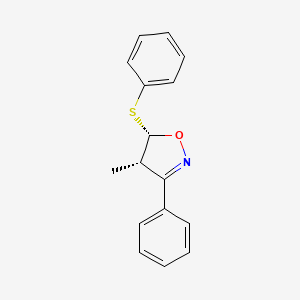
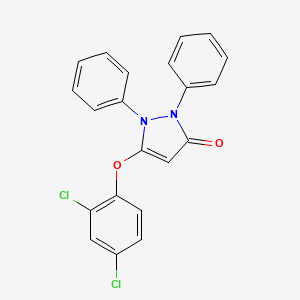
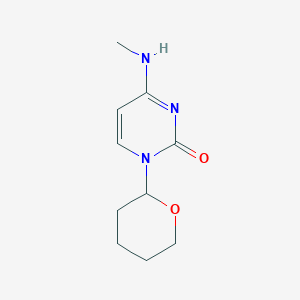


![3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B12906852.png)
